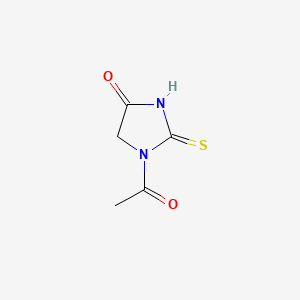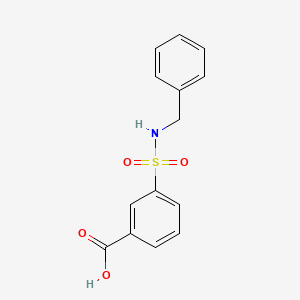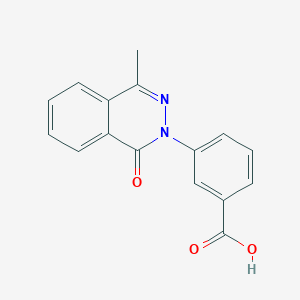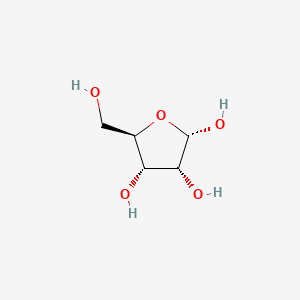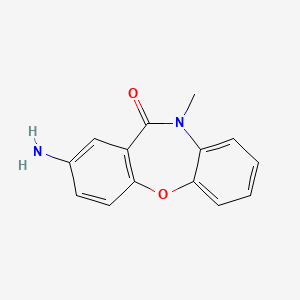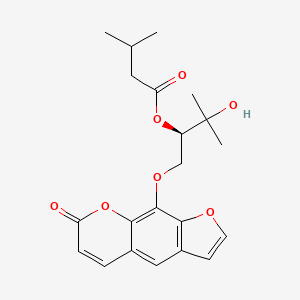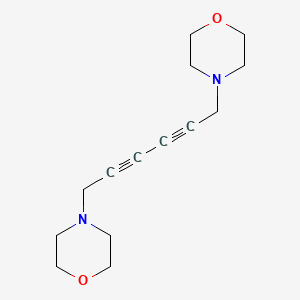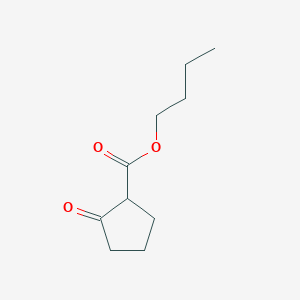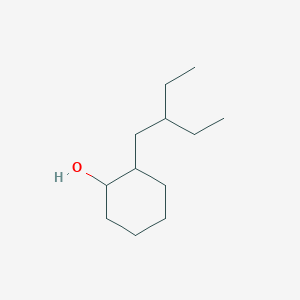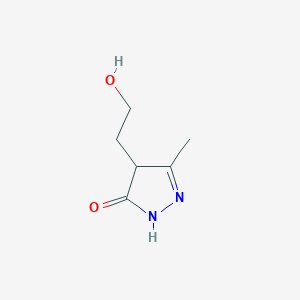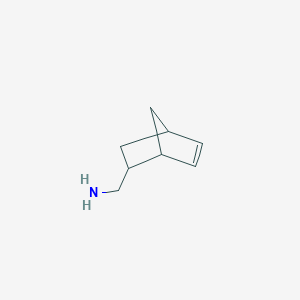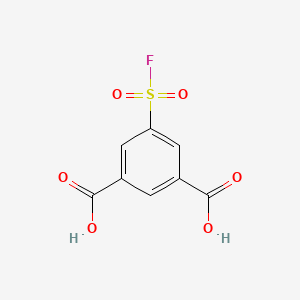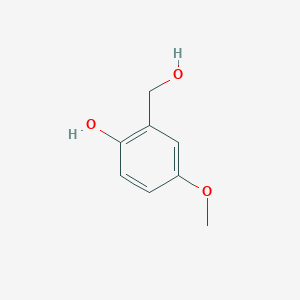
2-(Hidroximetil)-4-metoxifenol
Descripción general
Descripción
2-(Hydroxymethyl)-4-methoxyphenol, also known as guaiacol, is a natural organic compound that is commonly found in wood smoke and is used in the production of various chemicals, including flavorings, fragrances, and pharmaceuticals. This compound has gained significant attention due to its unique properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Química Analítica
En química analítica, “2-(Hidroximetil)-4-metoxifenol” se utiliza como indicador para la titulación volumétrica ácido-base. Su capacidad para exhibir una transición de color moderada a aguda cerca del punto de neutralización lo hace valioso para titulaciones dentro de un rango de pH estrecho .
Bio-Síntesis
El compuesto juega un papel en la bio-síntesis de 2,5-bis(hidroximetil)furano (BHMF) a partir de 5-hidroximetilfurfural (HMF), un proceso que ha despertado interés debido a su potencial en biorrefinerías sostenibles .
Aplicaciones Farmacológicas
“Flavonoides prenilados”, que están estructuralmente relacionados con “this compound”, exhiben una amplia gama de actividades biológicas, incluyendo efectos anticancerígenos, antiinflamatorios y neuroprotectores. Estos compuestos se están explorando por su valor medicinal y potencial como compuestos líderes o nutracéuticos .
Ciencia Ambiental
La oxidación electrocatalítica de HMF a ácido 2,5-furandicarboxílico (FDCA) es un área significativa de investigación. “this compound” puede participar en este proceso, contribuyendo al desarrollo de tecnologías sostenibles y ecológicas de almacenamiento y conversión de energía limpia .
Ciencia de Materiales
En ciencia de materiales, los derivados de “this compound” se utilizan en la creación de redes altamente reticuladas para aplicaciones dentales. Estas redes se obtienen mediante polimerización fotoiniciada y se pueden considerar una nueva clase de resinas restauradoras dentales .
Bioquímica
El compuesto se utiliza ampliamente en bioquímica y biología molecular como componente de soluciones tampón, como en los tampones TAE y TBE, especialmente para soluciones de ácidos nucleicos. Ayuda a mantener el entorno de pH óptimo esencial para diversos procesos bioquímicos .
Medicina
En el campo médico, los derivados de “this compound” se utilizan como agentes tampón en formulaciones farmacéuticas. Ayudan a mantener el pH fisiológico en los medicamentos y pueden ser cruciales en la estabilización de los ingredientes farmacéuticos activos .
Química Verde
Los derivados del compuesto también son fundamentales en la química verde, sirviendo como intermediarios en la síntesis de materiales bio-basados. Estos materiales se sintetizan a partir de biomasa a través de productos químicos de la plataforma de furano, ofreciendo una alternativa a los recursos tradicionales como el petróleo crudo .
Mecanismo De Acción
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Biochemical Pathways
The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-4-methoxyphenol’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .
Safety and Hazards
The safety and hazards associated with a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would depend on its specific structure and properties. For example, certain compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation and serious eye irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41951-76-2 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?
A1: When exposed to UV light, 2-(hydroxymethyl)-4-methoxyphenol undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []
Q2: How stable is the o-quinone methide derived from 2-(hydroxymethyl)-4-methoxyphenol in water?
A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from 2-(hydroxymethyl)-4-methoxyphenol is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound 2-(hydroxymethyl)-4-methoxyphenol. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


